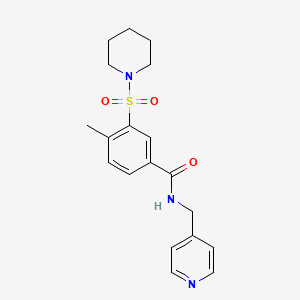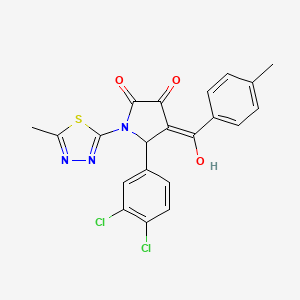
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide, also known as MPSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is not fully understood, but it is thought to involve the modulation of specific receptors in the brain. 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. By modulating the activity of this receptor, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide may have neuroprotective effects and potentially be used as a treatment for neurological disorders.
Biochemical and Physiological Effects
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide can protect neuronal cells from oxidative stress and reduce inflammation. In vivo studies have shown that 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide can improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of this receptor and reduces the potential for off-target effects. However, one limitation of using 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide. One area of interest is the development of more water-soluble analogs of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide for in vivo studies. Another area of interest is the investigation of the potential therapeutic effects of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide and its potential as a drug candidate for various diseases.
合成方法
The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide involves a multistep process that requires several chemical reactions. The first step involves the condensation of 4-methylbenzoyl chloride with piperidine to form 4-methylbenzoylpiperidine. This intermediate is then treated with pyridine-4-carboxaldehyde to form 4-methyl-3-(piperidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide. Finally, the compound is sulfonated with sulfuric acid to produce 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide.
科学研究应用
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been used as a tool to study the role of specific receptors in the brain. In cancer research, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been studied for its potential as a chemotherapeutic agent.
属性
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-5-6-17(19(23)21-14-16-7-9-20-10-8-16)13-18(15)26(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQZRQBZBXUPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5303784.png)
![N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5303792.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(3H)-pyrimidinone](/img/structure/B5303800.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303804.png)
![methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B5303805.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5303812.png)

![N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5303826.png)
![1'-[(5-ethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5303829.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5303844.png)
![3-hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5303851.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5303855.png)
![1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5303874.png)